molecular formula C15H18N2O2S2 B5573582 1-benzyl-4-(2-thienylsulfonyl)piperazine

1-benzyl-4-(2-thienylsulfonyl)piperazine

Cat. No.: B5573582
M. Wt: 322.5 g/mol
InChI Key: PWNDMDQXWCGPEB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-thienylsulfonyl)piperazine is a chemical compound with the molecular formula C15H18N2O2S2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a benzyl group and a thienylsulfonyl group attached to the piperazine ring.

Chemical Reactions Analysis

1-Benzyl-4-(2-thienylsulfonyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl-4-(2-thienylsulfonyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, such as in the development of new drugs. In industry, it is used in the synthesis of various materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

1-Benzyl-4-(2-thienylsulfonyl)piperazine can be compared with other similar compounds, such as benzylpiperazine and phenylpiperazine derivatives. These compounds share a similar piperazine core structure but differ in the substituents attached to the piperazine ring. The presence of the thienylsulfonyl group in this compound makes it unique and may confer distinct chemical and biological properties. Similar compounds include benzylpiperazine, 1-(3-chlorophenyl)piperazine, and 1-(3-trifluoromethylphenyl)piperazine .

Properties

IUPAC Name

1-benzyl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-21(19,15-7-4-12-20-15)17-10-8-16(9-11-17)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNDMDQXWCGPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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